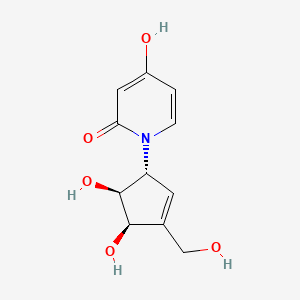
3,6-Pyridazinediamine, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Pyridazinediamine, also known as 3,6-Diaminopyridazine, is an organic compound . It is a white crystalline solid that is soluble in water and some organic solvents . It has many applications and can be used as an intermediate in organic synthesis reactions . Additionally, 3,6-Pyridazinediamine is an important chemical reagent used for chemical analysis and detection in laboratories .
Synthesis Analysis
There are several methods to prepare 3,6-Pyridazinediamine. A common method involves the reaction of 2,3-dichloropyridazine with aminopropionic acid under alkaline conditions . The product, 3,6-Pyridazinediamine, is obtained after appropriate purification and crystallization steps .Molecular Structure Analysis
The molecular formula of 3,6-Pyridazinediamine is C4H6N4 . It comprises an unsaturated 6-membered heterocycle containing a hydrazine, a carbon-carbon double bond, and carbonyl functional groups .Chemical Reactions Analysis
3,6-Pyridazinediamine has been used in various fields of organic synthesis, medicinal chemistry, and chemical biology . It has been applied in multi-component reactions and for the site-selective modification of cysteines and disulfides . It also reacts with electrophiles to form 3,6-pyridazinedione dimers and other products .Physical And Chemical Properties Analysis
3,6-Pyridazinediamine has a molecular weight of 110.12 and a density of 1.368 . It has a melting point of 226-228°C and a predicted boiling point of 435.5±25.0 °C .Mechanism of Action
While the specific mechanism of action for 3,6-Pyridazinediamine is not mentioned in the sources, pyrimidine-based compounds, which are structurally similar, generally function by suppressing the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes, thereby reducing the generation of prostaglandin E2 .
Safety and Hazards
3,6-Pyridazinediamine is a chemical substance that requires safe handling . It may be irritating to the skin, eyes, and respiratory tract . Appropriate personal protective equipment, such as laboratory gloves, safety goggles, and masks, should be worn during handling . It should be stored in a dry, well-ventilated place, away from sources of ignition and flammable substances .
Future Directions
3,6-Pyridazinediamine and its derivatives have found application in organic synthesis and chemical biology for developing drug-like compounds and for the site-selective modification of peptides and proteins . Future research could focus on the synthesis of novel pyridazine analogs with enhanced anti-inflammatory activities and minimal toxicity .
properties
IUPAC Name |
pyridazine-3,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-3-1-2-4(6)8-7-3;/h1-2H,(H2,5,7)(H2,6,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKYTYGGLDQTKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)



![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)